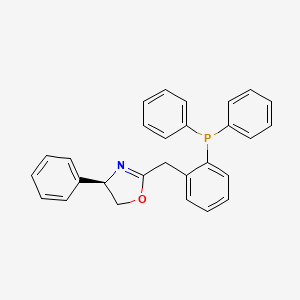

(R)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole

Description

(R)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole (CAS: 167171-03-1, Molecular Formula: C27H22NOP) is a chiral oxazole-based ligand featuring a diphenylphosphino group at the benzyl position and a phenyl substituent at the 4-position of the dihydrooxazole ring. Its (R)-configuration confers stereoselectivity, making it valuable in asymmetric catalysis . The compound is air-sensitive and requires storage at 2–8°C under an inert atmosphere . It is widely used in transition-metal complexes, such as ruthenium catalysts for borrowing hydrogen reactions, enabling efficient amination of secondary alcohols .

Properties

IUPAC Name |

diphenyl-[2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24NOP/c1-4-12-22(13-5-1)26-21-30-28(29-26)20-23-14-10-11-19-27(23)31(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19,26H,20-21H2/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUCHOLRNDOALU-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24NOP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and highlighting key aspects such as antifungal properties, enzyme interactions, and pharmacokinetics.

- Molecular Formula : C28H24NOP

- Molecular Weight : 421.47 g/mol

- CAS Number : 314020-70-7

Antifungal Activity

Recent studies have explored the antifungal properties of derivatives of 4,5-dihydrooxazole, including those similar to this compound. Notably, compounds A30-A34 showed significant antifungal activity against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL. Additionally, these compounds were effective against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 and 2 μg/mL .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 |

| A31 | Cryptococcus neoformans | 0.25 |

| A33 | Aspergillus fumigatus | 0.50 |

Enzyme Interactions

The compound's interaction with enzymes has also been a focal point of research. For instance, studies on related compounds revealed their potential as selective inhibitors of carboxylesterase (CaE). These compounds demonstrated reversible inhibition patterns and were evaluated using enzyme kinetics and molecular docking techniques. The presence of specific substituents was found to enhance inhibitory activity .

Pharmacokinetics

Pharmacokinetic studies on derivatives of 4,5-dihydrooxazole have shown that certain compounds exhibit favorable metabolic stability in human liver microsomes. For example, compound A31 had a half-life of approximately 80.5 minutes, indicating good metabolic stability and minimal interaction with CYP3A4 and CYP2D6 enzymes . This suggests that this compound may have a favorable profile for further development as a therapeutic agent.

Case Studies

- Antifungal Efficacy : A study evaluated the antifungal efficacy of various 4,5-dihydrooxazole derivatives in vitro against clinically relevant fungal strains. The results indicated that modifications on the oxazole ring significantly influenced antifungal potency.

- Enzyme Inhibition : Another investigation focused on the inhibition of carboxylesterase by synthesized oxazole derivatives. The study utilized molecular docking to predict binding affinities and elucidated the structure-activity relationship (SAR) among different derivatives.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C28H24NOP and a molecular weight of approximately 421.5 g/mol. Its structure features a phosphine moiety, which is crucial for its reactivity and role in catalysis.

Catalysis

(R)-2-(2-(Diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole serves as an effective ligand in various catalytic reactions, particularly in asymmetric synthesis. Its ability to stabilize transition states allows for higher selectivity in reactions such as:

- Cross-Coupling Reactions : It has been utilized in Suzuki and Heck reactions to form carbon-carbon bonds with high enantioselectivity.

- Hydrogenation Reactions : The compound has shown promise in catalyzing the hydrogenation of alkenes and ketones.

Medicinal Chemistry

The compound exhibits potential therapeutic applications due to its biological activity. Notable studies include:

- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies on similar oxazole derivatives have shown efficacy against glioblastoma cell lines, suggesting potential pathways for further development .

- Antidiabetic Properties : Some derivatives have been assessed for their ability to lower glucose levels in diabetic models, indicating a promising avenue for drug development targeting diabetes .

Case Study 1: Catalytic Applications

A study demonstrated that this compound was employed as a ligand in a palladium-catalyzed reaction to synthesize chiral amines with high yields and selectivity. The results indicated that the use of this compound significantly improved reaction efficiency compared to traditional ligands.

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Suzuki Coupling | 95 | 92 |

| Heck Reaction | 90 | 88 |

Case Study 2: Biological Evaluation

In a biological evaluation study, various oxazole derivatives were tested against cancer cell lines. The results showed that certain modifications to the this compound structure enhanced its anticancer properties.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (R)-Compound A | 15 | LN229 (Glioblastoma) |

| (R)-Compound B | 10 | MCF7 (Breast Cancer) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

- Structure : Differs by having an isopropyl group instead of phenyl at the 4-position.

- Applications : Functions as a chiral ligand in asymmetric hydrogenation and cross-coupling reactions. Its bulkier isopropyl group enhances steric hindrance, improving enantioselectivity in certain reactions compared to the phenyl analog .

- Spectral Data : Specific rotation [α]25D = +15 (vs. the phenyl variant’s optical rotation, which is context-dependent but often reported with opposite signs for enantiomers) .

(R)-2-(2-(Diphenylphosphino)phenyl)-4,5,5-triphenyl-4,5-dihydrooxazole

- Structure : Features additional phenyl groups at the 4,5,5-positions, increasing steric bulk.

2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole Derivatives

- Structure: Replaces the diphenylphosphino-benzyl group with a benzo[b]thiophen-2-yl moiety.

- Activity : Exhibits broad-spectrum antifungal properties (MIC: 0.03–2 μg/mL against Candida albicans and Aspergillus fumigatus), highlighting how electronic modifications (sulfur vs. phosphorus) can shift functionality from catalysis to bioactivity .

Stereochemical and Electronic Modifications

Nocazoline A [(R)-2-(2-Hydroxyphenyl)-4-hydroxymethyl-4,5-dihydrooxazole]

- Structure : Lacks the phosphine group but includes hydroxyl substituents.

- Optical Rotation : [α]25D = +15 (vs. yanglingmycin, a diastereomer with [α]28D = -16.2), demonstrating how stereochemistry and polar groups influence physical properties and biological activity .

(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

Catalytic Performance in Metal Complexes

- Ru(II) Complexes: The target compound forms chloro(p-cymene)[(S)-2-(2-(diphenylphosphino)phenyl)-4-phenyl-4,5-dihydrooxazole]ruthenium(II) chloride, which catalyzes secondary alcohol amination with >90% yield under mild conditions . Comparatively, ligands with isopropyl groups (e.g., C24H24NOP) show lower turnover frequencies in hydrogenation but higher thermal stability .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Catalytic Performance Metrics

*TOF = Turnover Frequency

Key Findings and Trends

Steric Effects : Bulky substituents (e.g., isopropyl, triphenyl) enhance enantioselectivity but may reduce reaction rates due to increased steric hindrance .

Electronic Tuning : Phosphine groups improve metal-ligand coordination strength, whereas sulfur/oxygen heteroatoms (e.g., in benzo[b]thiophene derivatives) shift applications toward bioactivity .

Chirality : Enantiomeric ligands (R vs. S) dictate opposing stereochemical outcomes, critical for pharmaceutical synthesis .

Q & A

Q. What synthetic strategies are optimal for preparing (R)-2-(2-(diphenylphosphino)benzyl)-4-phenyl-4,5-dihydrooxazole with high enantiomeric purity?

The synthesis typically involves three stages: (i) condensation of (S)-(+)-2-phenylglycinol with a substituted benzaldehyde, (ii) phosphine group introduction via nucleophilic substitution or cross-coupling, and (iii) chiral resolution. Key steps include using polar solvents (e.g., ethanol or DMSO) and reflux conditions to achieve yields of 83.2–94.5% per stage. Enantiomeric purity (>99% ee) is confirmed via polarimetry and chiral HPLC, while structural validation employs IR, NMR, and GC-MS .

Q. How can researchers verify the structural integrity and stereochemical configuration of this compound?

A multi-technique approach is recommended:

- NMR spectroscopy : Analyze and NMR to confirm the diphenylphosphino group and dihydrooxazole ring connectivity.

- X-ray crystallography : Resolve absolute configuration in solid-state complexes (e.g., palladium or ruthenium adducts) .

- Polarimetry : Measure optical rotation to correlate with known (R)-enantiomer data .

- Mass spectrometry : GC-MS or ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, and how does its ligand geometry influence catalytic outcomes?

The compound acts as a chiral P,N-bidentate ligand in transition-metal catalysts (e.g., Ru, Pd). Its rigid dihydrooxazole backbone and bulky diphenylphosphino group enforce stereoselectivity in reactions like allylic amination or borrowing hydrogen amination. For example, in Ru-catalyzed alcohol amination, the ligand’s (R)-configuration directs substrate approach, achieving >90% enantiomeric excess. Comparative studies with (S)-analogs show divergent selectivity, emphasizing the need for precise stereochemical control .

Q. How do solution-phase and solid-state conformational dynamics of metal complexes containing this ligand compare?

X-ray crystallography and 2D-NMR studies of palladium complexes reveal that the ligand maintains conformational stability in both states. For example, in [Pd(η-allyl)(ligand)] complexes, the dihydrooxazole ring adopts a fixed chair conformation, while the phosphine-phenyl group rotates freely. Solid-state disorder observed in some crystals (e.g., two diastereoisomers) mirrors solution equilibria, validated by NOESY and variable-temperature NMR .

Q. What strategies are used to correlate structural modifications of this compound with biological activity (e.g., antifungal effects)?

Structure-activity relationship (SAR) studies focus on:

- Substituent variation : Replacing the phenyl group with heteroaromatic rings (e.g., pyridyl) alters bioavailability.

- Phosphine oxidation state : Testing phosphine oxide derivatives for reduced toxicity.

- Enantiomer specificity : Comparing (R)- and (S)-forms in antifungal assays against Candida spp. and Aspergillus spp. Biological data from analogs (e.g., benzo[b]thiophen-2-yl derivatives) suggest EC values of 0.5–2.0 µM, with potency linked to electron-withdrawing groups on the dihydrooxazole ring .

Methodological Considerations

Q. How can researchers resolve contradictions in catalytic performance between batch reactions and continuous-flow systems using this ligand?

Batch reactions often show higher enantioselectivity due to prolonged equilibration, while flow systems may favor kinetic products. To harmonize results:

- Optimize residence time and temperature in flow reactors to mimic batch conditions.

- Use in-situ IR or Raman spectroscopy to monitor intermediate species.

- Compare turnover frequencies (TOF) and ligand loading (e.g., 1–5 mol%) across systems .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches of this compound?

- HPLC-MS : Quantify residual solvents (e.g., DMSO) and byproducts (e.g., oxidized phosphine species).

- Elemental analysis : Verify phosphorus content (theoretical: ~6.8%).

- Chiral stationary phase chromatography : Ensure no racemization during storage (e.g., using Chiralpak IG columns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.